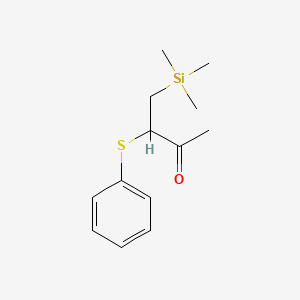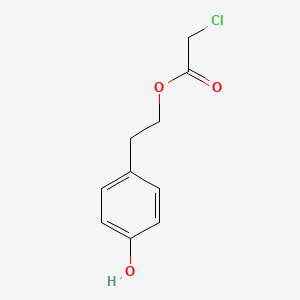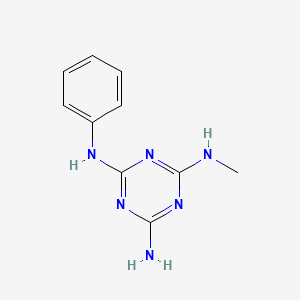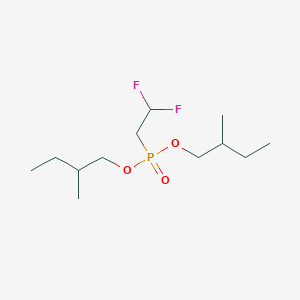
Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate: is an organophosphorus compound characterized by the presence of phosphonate groups. This compound is notable for its unique chemical structure, which includes both 2-methylbutyl and 2,2-difluoroethyl groups attached to a phosphonate moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate typically involves the reaction of 2-methylbutanol with 2,2-difluoroethylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate is used as a precursor in the synthesis of other organophosphorus compounds
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of specific biochemical pathways. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Bis(2,2,2-trifluoroethyl) phosphonate
Comparison: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate is unique due to the presence of both 2-methylbutyl and 2,2-difluoroethyl groups. This combination provides distinct chemical properties compared to similar compounds like bis(2,2,2-trifluoroethyl) methylphosphonate, which only contains trifluoroethyl groups. The presence of the 2-methylbutyl group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications where other phosphonates may not be as effective.
Properties
CAS No. |
62317-11-7 |
|---|---|
Molecular Formula |
C12H25F2O3P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-[2,2-difluoroethyl(2-methylbutoxy)phosphoryl]oxy-2-methylbutane |
InChI |
InChI=1S/C12H25F2O3P/c1-5-10(3)7-16-18(15,9-12(13)14)17-8-11(4)6-2/h10-12H,5-9H2,1-4H3 |
InChI Key |
PXSRRUJHLFCXES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COP(=O)(CC(F)F)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
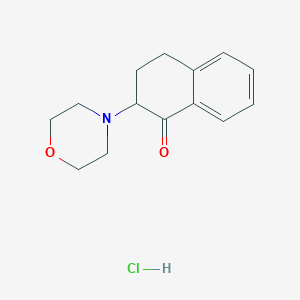
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
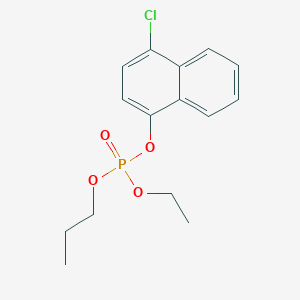
![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
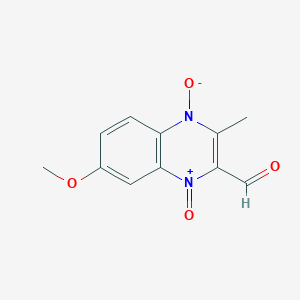
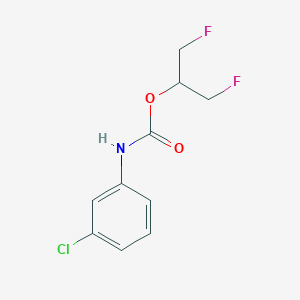
![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
![2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14541922.png)
